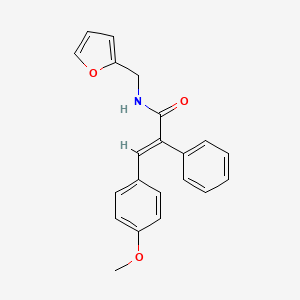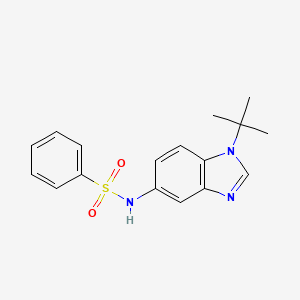
N-(2-furylmethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, commonly known as FMMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMMPA is a member of the acrylamide family and is a derivative of cinnamic acid. It is a yellow powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
FMMPA works by covalently binding to a specific cysteine residue on the target protein, causing a conformational change that activates or inhibits the protein's function. The exact mechanism of action of FMMPA depends on the target protein and the specific cysteine residue that it binds to.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMPA depend on the target protein and the specific cysteine residue that it binds to. For example, when FMMPA binds to the cysteine residue on a GPCR, it can activate or inhibit the receptor's signaling pathway, leading to downstream effects on cellular function. When FMMPA binds to the cysteine residue on an ion channel, it can alter the channel's conformation, leading to changes in ion flux and neuronal excitability.
実験室実験の利点と制限
One advantage of using FMMPA in lab experiments is its specificity for the target protein and cysteine residue. This allows researchers to study the function and signaling pathways of specific proteins in a controlled manner. However, one limitation of using FMMPA is its potential toxicity, which can vary depending on the target protein and the specific cysteine residue that it binds to. Careful dose-response studies are necessary to determine the optimal concentration of FMMPA for each experiment.
将来の方向性
There are many future directions for the study of FMMPA and its applications in scientific research. One area of interest is the development of new FMMPA derivatives with improved specificity and reduced toxicity. Another area of interest is the use of FMMPA in the study of disease-related proteins and pathways, such as cancer and neurodegenerative diseases. Additionally, the development of new imaging techniques that allow for the visualization of FMMPA binding to target proteins in vivo could provide valuable insights into the function and regulation of these proteins in living organisms.
合成法
FMMPA can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the reaction of 2-furylmethylamine and 3-(4-methoxyphenyl)-2-propenal in the presence of a base catalyst, such as potassium hydroxide (KOH). The resulting product is then purified using column chromatography. Another method involves the reaction of 2-furylmethylamine and 3-(4-methoxyphenyl)-2-propynal in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), followed by purification using recrystallization.
科学的研究の応用
FMMPA has been used in scientific research for a variety of applications, including as a photosensitive ligand for the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes, such as vision, taste, and smell. FMMPA can be used to activate GPCRs in a controlled manner, allowing researchers to study their function and signaling pathways. FMMPA has also been used as a tool for studying ion channels, which are involved in the regulation of neuronal excitability and synaptic transmission. FMMPA can be used to activate or inhibit ion channels, allowing researchers to study their function and pharmacology.
特性
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21(23)22-15-19-8-5-13-25-19/h2-14H,15H2,1H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRYPFWXKZLLP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)
![3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792312.png)
![methyl [4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)
![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)
![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)